tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound features a tert-butyl carbamate group and a dioxaborolane moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with a boronic ester derivative. One common method includes the use of a palladium-catalyzed borylation reaction, where the boronic ester is introduced to the aromatic ring of the carbamate under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate has numerous applications in scientific research:
Biology: Investigated for its potential in drug discovery and development due to its ability to modify biological molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate involves its reactivity with various reagents and catalysts. The dioxaborolane moiety acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The tert-butyl carbamate group can be selectively deprotected under acidic conditions, revealing an amine functionality that can further participate in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate: Similar structure but with a different alkyl chain.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: Similar boron-containing moiety but different aromatic substitution.
Uniqueness
tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate is unique due to its specific combination of a tert-butyl carbamate group and a dioxaborolane moiety. This combination allows for versatile reactivity in organic synthesis and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-14-11-9-8-10-13(14)12-19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBXUIVJAYYERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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